molecular formula C7H12N2O B2716119 3-(1H-Imidazol-1-yl)butan-1-ol CAS No. 2279122-52-8

3-(1H-Imidazol-1-yl)butan-1-ol

Cat. No.: B2716119
CAS No.: 2279122-52-8
M. Wt: 140.186
InChI Key: QTJLEPMTRUKCCL-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives in Organic Chemistry and Advanced Materials Science

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the fields of organic chemistry and materials science. nih.gov Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a weak acid and a weak base. beilstein-journals.org This versatility is a key reason for the widespread presence of imidazole moieties in biologically active molecules, such as the amino acid histidine. acs.org

In organic synthesis, imidazole derivatives are employed as catalysts, reagents, and versatile building blocks for more complex molecules. thalesnano.comorganic-chemistry.org They are particularly significant in the development of N-heterocyclic carbenes (NHCs), which are powerful catalysts in a variety of chemical transformations. nih.gov

In the realm of advanced materials science, imidazole-based compounds are integral to the design of ionic liquids (ILs). mdpi.com These are salts with low melting points that are explored as "green" solvents and electrolytes due to their low volatility and high thermal stability. The properties of these ionic liquids can be fine-tuned by modifying the alkyl substituents on the imidazole ring. thalesnano.com Furthermore, imidazole functionalization has been used to modify polymer surfaces to enhance their properties for applications like dye removal and fouling resistance in membranes. oup.com

Structural Characteristics of the Butan-1-ol Moiety in Imidazole Architectures

The butan-1-ol moiety in 3-(1H-Imidazol-1-yl)butan-1-ol consists of a four-carbon chain with a primary alcohol functional group at one end. This side chain introduces several key structural and functional characteristics to the imidazole core.

The hydroxyl (-OH) group is a site for hydrogen bonding, which can significantly influence the compound's physical properties, such as its melting point and solubility in polar solvents. The presence of the alcohol functionality also opens up avenues for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or esterification and etherification reactions.

The length and branching of the alkyl chain in N-alkylimidazoles have been shown to affect the physical properties of the resulting compounds, such as density and viscosity, which is particularly relevant in the context of ionic liquids. nih.gov The butanol side chain in this compound provides a degree of flexibility and can influence the steric environment around the imidazole ring, which can be a critical factor in catalytic applications.

The expected spectroscopic signatures for the butan-1-ol moiety would include characteristic signals in NMR and IR spectroscopy. For instance, in ¹H NMR, the protons on the carbon bearing the hydroxyl group would appear as a distinct signal, and the other methylene (B1212753) and methyl protons would have characteristic chemical shifts and splitting patterns. In IR spectroscopy, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group.

Overview of Research Trajectories for Alkyl Imidazole Alcohols

Research into alkyl imidazole alcohols is diverse, with significant efforts focused on their application in catalysis and as precursors for functional materials.

One major research trajectory is their use in asymmetric catalysis, where the chiral center that can be present in the alkyl alcohol side chain is used to induce stereoselectivity in chemical reactions. Chiral imidazole-based ligands have been developed for a variety of metal-catalyzed reactions. For example, chiral bicyclic imidazole catalysts have been synthesized from amino alcohols and have shown success in kinetic resolutions and asymmetric acylation reactions.

Another significant area of research is the development of functionalized ionic liquids. The hydroxyl group on the alkyl chain can be used to create "task-specific" ionic liquids with tailored properties. These functionalized ionic liquids are being investigated for their potential in various applications, from their use as catalysts themselves to their role in dissolving and processing biomaterials. mdpi.com Studies have shown that the presence of a hydroxyl group on the imidazolium (B1220033) cation can influence the phase behavior and interaction with other solvents. thalesnano.com

Furthermore, the synthesis of N-alkylated imidazoles from alcohols is an active area of research, with studies exploring various catalytic systems to achieve this transformation efficiently and selectively. mdpi.com These synthetic methods are crucial for accessing a wide range of alkyl imidazole alcohols for further investigation and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2-5-10)9-4-3-8-6-9/h3-4,6-7,10H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJLEPMTRUKCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 3 1h Imidazol 1 Yl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-(1H-Imidazol-1-yl)butan-1-ol, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The protons on the imidazole (B134444) ring would appear as singlets or doublets in the aromatic region. The protons of the butanol chain would exhibit characteristic multiplets, with their chemical shifts and splitting patterns dictated by their proximity to the hydroxyl group, the chiral center, and the imidazole ring. The hydroxyl proton would typically appear as a broad singlet, which can be confirmed by D₂O exchange.

Predicted NMR Data for this compound:

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Imidazole C2-H~7.5~137
Imidazole C4-H~7.0~128
Imidazole C5-H~6.9~118
CH(N)~4.2 (multiplet)~55
CH₂-CH(N)~1.9 (multiplet)~38
CH₂-OH~3.7 (triplet)~60
CH₃~1.3 (doublet)~20
OHvariable, broad singlet-

Note: These are predicted values based on known data for similar structural motifs. Actual experimental values may vary. doi.orgdocbrown.info

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, likely broadened due to hydrogen bonding. researchgate.netdocbrown.info The C-H stretching vibrations of the aliphatic butanol chain would appear just below 3000 cm⁻¹. The aromatic C-H stretching of the imidazole ring is expected above 3000 cm⁻¹. The C-N and C=C stretching vibrations of the imidazole ring would be observed in the fingerprint region, typically between 1600 and 1400 cm⁻¹. nih.govacs.org A strong C-O stretching band for the primary alcohol would also be present around 1050 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the imidazole ring are expected to be strong in the Raman spectrum. acs.orgtandfonline.comnih.gov The aliphatic C-H stretching and bending modes would also be visible. The O-H stretch is typically a weak band in Raman spectroscopy. Analysis of the Raman spectrum of related imidazole derivatives suggests that characteristic ring breathing and deformation modes would be observable. acs.org

Expected Vibrational Frequencies for this compound:

Functional Group Expected FT-IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H stretch (alcohol)3400-3200 (broad, strong)Weak
Aromatic C-H stretch (imidazole)~3100Strong
Aliphatic C-H stretch2960-2850Strong
C=N, C=C stretch (imidazole)1600-1400Strong
C-O stretch (alcohol)~1050 (strong)Medium
Imidazole ring vibrationsFingerprint regionStrong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (molar mass: 140.18 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 140. nih.gov However, for primary alcohols, this peak can be weak. docbrown.info Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 122. docbrown.infosavemyexams.com Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols. libretexts.org

A plausible fragmentation pattern for this compound would involve the initial loss of a water molecule. Further fragmentation could involve the loss of an ethyl group or cleavage of the butanol side chain. The imidazole ring itself is relatively stable and may appear as a prominent fragment.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Possible Fragment Identity
140[C₇H₁₂N₂O]⁺ (Molecular Ion)
122[C₇H₁₀N₂]⁺ ([M-H₂O]⁺)
111[C₆H₇N₂]⁺ ([M-C₂H₅O]⁺)
95[C₅H₅N₂]⁺ (vinylimidazole cation)
81[C₄H₅N₂]⁺ (protonated imidazole with a methyl group)
68[C₃H₄N₂]⁺ (imidazole cation)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination of this compound would confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles.

Given the presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the imidazole ring), it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. For instance, the crystal structure of a similar compound, 1H-imidazole-1-methanol, reveals a tri-molecular hydrogen-bonded macrocycle. nih.gov It is plausible that this compound would exhibit similar or even more complex hydrogen bonding networks, potentially forming chains or sheets.

Furthermore, if the compound crystallizes as a racemate, the crystal structure could reveal the packing of both enantiomers in the unit cell. The butanol chain's conformation would also be determined, showing whether it adopts a staggered or eclipsed arrangement in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analysis of Enantiopure Derivatives

This compound possesses a chiral center at the C3 position of the butanol chain. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a key technique for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For enantiopure samples of the (R)- and (S)-isomers of this compound, the CD spectra would be mirror images of each other. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule. unibo.itmdpi.com

The imidazole ring and any other chromophores in the molecule will give rise to electronic transitions that can be observed in the UV-Vis spectrum. In the CD spectrum, these transitions will exhibit Cotton effects if they are in a chiral environment. The analysis of these Cotton effects, often aided by theoretical calculations, can be used to assign the absolute configuration of the enantiomers. rsc.org The study of chiral imidazole derivatives has shown that even small changes in the molecular structure can significantly impact the chiroptical properties. sioc-journal.cn

Theoretical and Computational Investigations of 3 1h Imidazol 1 Yl Butan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. researchgate.net DFT methods calculate the electron density of a molecule to determine its energy and, consequently, its geometric and electronic properties. For 3-(1H-Imidazol-1-yl)butan-1-ol, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry. mdpi.comdoaj.org This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

These optimized geometric parameters are crucial for understanding the molecule's stability and intrinsic structure. Furthermore, DFT calculations yield electronic properties such as the distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP map highlights regions of positive and negative electrostatic potential, identifying the likely sites for nucleophilic (electron-rich) and electrophilic (electron-poor) attack. For this compound, the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the hydroxyl group would be expected to be electron-rich regions, while the hydrogen of the hydroxyl group would be electron-poor.

Hypothetical Data Table: Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterAtoms InvolvedPredicted Value
Bond LengthO-H0.97 Å
Bond LengthC-O1.43 Å
Bond LengthN-C (imidazole ring)1.38 Å
Bond AngleC-O-H109.5°
Bond AngleC-N-C (imidazole ring)108.2°
Dihedral AngleH-O-C1-C2180.0°

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. uni-tuebingen.de By systematically rotating the dihedral angles of the flexible butanol chain, a potential energy surface can be mapped out. This landscape reveals the most stable conformers (local energy minima) and the energy barriers (transition states) that separate them.

Such an analysis would identify the preferred three-dimensional shapes of the molecule, which is critical as the conformation can significantly influence its biological activity and physical properties. For this compound, key rotations would be around the C-C bonds of the butanol backbone and the C-N bond connecting the chain to the imidazole ring. The results would likely show that conformations minimizing steric hindrance between the imidazole ring and the methyl group are energetically favored.

Hypothetical Data Table: Relative Energies of Key Conformers

ConformerDihedral Angle (C1-C2-C3-N)Relative Energy (kcal/mol)Population (%) at 298 K
Anti180°0.0075%
Gauche (+)+60°1.2012.5%
Gauche (-)-60°1.2012.5%

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. numberanalytics.com A small HOMO-LUMO gap suggests high reactivity. numberanalytics.com For this compound, the HOMO would likely be localized on the electron-rich imidazole ring, while the LUMO would be distributed across the ring and the adjacent atoms. This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net

Hypothetical Data Table: FMO Properties

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solvent environment. openreadings.eu In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. researchgate.netjournalirjpac.com Newton's equations of motion are then solved to simulate the movement of every atom over a period of time.

For this compound, an MD simulation would reveal how the solvent influences its conformational preferences. The simulation would track how the molecule folds and flexes, and how hydrogen bonds form and break between the molecule's hydroxyl group, imidazole nitrogens, and the surrounding water molecules. This provides a dynamic picture of the molecule's behavior in a realistic environment.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. mdpi.com Computational methods can predict these properties by calculating the molecule's response to a strong electric field, such as that from a laser. Key NLO properties include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

For a molecule to have significant NLO properties, it often needs a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. While this compound does not have a classic conjugated system, the imidazole ring can participate in charge transfer. Calculations could quantify its potential, though it would likely be modest compared to dedicated NLO materials. acs.org Studies on similar imidazole derivatives have explored their NLO potential. niscpr.res.in

Hypothetical Data Table: Calculated NLO Properties

PropertyCalculated Value
Dipole Moment (μ)3.5 D
Mean Polarizability (α)95 x 10⁻²⁴ esu
First Hyperpolarizability (β)150 x 10⁻³⁰ esu

Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Understanding how molecules of this compound interact with each other is crucial for predicting its condensed-phase properties, such as its crystal structure and boiling point. The molecule has a hydroxyl group (-OH) which is a strong hydrogen bond donor, and an oxygen atom and two nitrogen atoms which are hydrogen bond acceptors. iucr.org

Chemical Reactivity and Derivatization Strategies for 3 1h Imidazol 1 Yl Butan 1 Ol

Modifications of the Butan-1-ol Hydroxyl Group

The primary alcohol of the butan-1-ol side chain is a key site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, and oxidation reactions.

The hydroxyl group of 3-(1H-imidazol-1-yl)butan-1-ol can be readily converted into esters and ethers, which can alter the molecule's lipophilicity and biological activity.

Esterification: The formation of esters from alcohols is a fundamental transformation in organic synthesis. For imidazole-containing alcohols, standard esterification procedures can be employed. One common method involves the reaction of the alcohol with a carboxylic acid in the presence of a coupling agent, such as ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI HCl), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This method has been successfully applied to structurally similar 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols to produce a variety of ester derivatives. wikipedia.org The reaction typically proceeds at room temperature in a solvent like dichloromethane (B109758) (DCM).

Another approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. acs.org However, care must be taken as the acidic conditions can lead to side reactions involving the imidazole (B134444) ring. A milder alternative is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, which then reacts with the alcohol to form the ester under neutral conditions. lew.roresearchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through various methods, though specific examples for this compound are not extensively documented. The Williamson ether synthesis, a classical method, would involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. However, the presence of the acidic N-H proton on the imidazole ring (pKa ≈ 14.5) could lead to competitive deprotonation. nih.gov Therefore, protection of the imidazole nitrogen may be necessary for selective O-alkylation.

Table 1: Representative Esterification Reactions of Analogous Imidazole Alcohols This table presents data for the esterification of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols, which are structurally similar to this compound.

Starting Alcohol Carboxylic Acid Reagents Solvent Product Yield (%) Reference
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol 4-Methylbenzoic acid EDCI HCl, DMAP DCM 3-(1H-Imidazol-1-yl)-1-phenylpropyl 4-methylbenzoate 86 wikipedia.org
3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-ol 4-Chlorobenzoic acid EDCI HCl, DMAP DCM 3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propyl 4-chlorobenzoate 75 wikipedia.org
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol Pyridine-3-carboxylic acid EDCI HCl, DMAP DCM 3-(1H-Imidazol-1-yl)-1-phenylpropyl pyridine-3-carboxylate 62 wikipedia.org
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol Pyridine-4-carboxylic acid EDCI HCl, DMAP DCM 3-(1H-Imidazol-1-yl)-1-phenylpropyl pyridine-4-carboxylate 58 wikipedia.org

The primary alcohol group in this compound can be oxidized to either an aldehyde or a carboxylic acid, providing key intermediates for further functionalization. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes: Selective oxidation of the primary alcohol to the corresponding aldehyde, 3-(1H-imidazol-1-yl)butanal, can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane are commonly used for such transformations. For other hydroxyethyl (B10761427) imidazoles, oxidation to aldehydes has been reported using agents like potassium permanganate (B83412) or chromium trioxide. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 3-(1H-imidazol-1-yl)butanoic acid. Common reagents for this transformation include potassium permanganate (KMnO₄) in a basic solution, Jones reagent (CrO₃ in sulfuric acid and acetone), or ruthenium tetroxide (RuO₄). The synthesis of a related compound, 3-(2-chloro-5-formyl-1H-imidazol-1-yl)butanoic acid, has been documented, indicating the feasibility of oxidizing the butanol side chain to a butanoic acid. mdpi.com

Table 2: Plausible Oxidation Products of this compound

Product Typical Reagents Reaction Conditions
3-(1H-Imidazol-1-yl)butanal PCC, DMP Anhydrous DCM, room temperature
3-(1H-Imidazol-1-yl)butanoic acid KMnO₄, Jones Reagent, RuO₄ Basic or acidic aqueous solution, heating may be required

Functionalization of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms, but in 1-substituted imidazoles like this compound, only the N-3 nitrogen is available for further functionalization, typically through alkylation or arylation to form quaternary imidazolium (B1220033) salts.

N-Alkylation: The N-3 position of the imidazole ring is nucleophilic and can be readily alkylated with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates. bldpharm.comnih.gov This reaction leads to the formation of a quaternary imidazolium salt. The quaternization of the imidazole nitrogen is known to alter the electronic properties and solubility of the molecule. nih.gov The reaction is typically carried out in a polar solvent, and in some cases, a base may be used to facilitate the reaction, although for quaternization, it is often not necessary. The N-alkylation of imidazoles with alcohols can also be achieved using zeolite catalysts in the vapor phase. bldpharm.com

N-Arylation: The introduction of an aryl group at the N-3 position can be accomplished through transition-metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed methods are the most common. clockss.orgorganic-chemistry.orgrsc.org For instance, the reaction of a 1-substituted imidazole with an aryl halide (iodide, bromide, or in some cases, chloride) in the presence of a palladium catalyst and a suitable ligand can afford the N-arylated imidazolium salt. clockss.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides another effective route. organic-chemistry.org These reactions typically require a base, such as cesium carbonate or potassium phosphate, and are conducted at elevated temperatures.

Table 3: General Conditions for N-Functionalization of Imidazoles

Reaction Reagents Catalyst/Base Solvent Product Type Reference
N-Alkylation Alkyl halide (e.g., CH₃I, BnBr) None or Base (e.g., K₂CO₃) Polar solvent (e.g., ACN, DMF) Quaternary Imidazolium Salt nih.govnih.gov
N-Arylation (Pd-catalyzed) Aryl halide/triflate Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) Toluene, Dioxane Quaternary Imidazolium Salt clockss.org
N-Arylation (Cu-catalyzed) Aryl halide CuI, Ligand, Base (e.g., Cs₂CO₃) DMF, DMSO Quaternary Imidazolium Salt organic-chemistry.org

Ring Functionalization of the Imidazole Moiety

The imidazole ring itself can undergo electrophilic substitution reactions, although the presence of the N-1 substituent and the electron-donating/withdrawing nature of the butanol side chain will influence the position and ease of substitution. Generally, electrophilic attack on 1-alkylimidazoles occurs at the C-4 and C-5 positions, and less commonly at the C-2 position.

Halogenation: The imidazole ring can be halogenated using various reagents. Bromination can be achieved with bromine in a suitable solvent, and depending on the conditions, can lead to mono- or poly-brominated products. N-Bromosuccinimide (NBS) is a milder alternative for bromination. For chlorination and iodination, reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) or iodine in the presence of a base can be used.

Nitration: Nitration of the imidazole ring typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. The reaction proceeds through electrophilic attack of the nitronium ion (NO₂⁺) on the imidazole ring. For 1-alkylimidazoles, nitration generally yields a mixture of 4-nitro and 5-nitro isomers, with the 4-nitro product often being favored. The strong electron-withdrawing nature of the nitro group deactivates the ring towards further nitration.

Cyclization Reactions Involving this compound as a Precursor

The bifunctional nature of this compound makes it a potential precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. While specific examples for this exact molecule are scarce in the literature, plausible cyclization pathways can be proposed based on the reactivity of its functional groups.

One potential cyclization would involve the formation of a fused ring system incorporating the butanol side chain. For instance, after oxidation of the primary alcohol to a carboxylic acid, intramolecular cyclization could be induced to form a lactam. Another possibility is an intramolecular cyclodehydration reaction, which could lead to the formation of a fused ring system, although this would likely require harsh conditions.

More commonly, related N-hydroxyalkyl imidazoles are used in the synthesis of fused systems like imidazo[1,5-a]pyridines. mdpi.com These syntheses, however, typically involve a pre-existing pyridine (B92270) ring or the construction of one in the reaction sequence, rather than a simple intramolecular cyclization of the hydroxyalkylimidazole itself. For example, a common strategy is the cyclization of N-2-pyridylmethyl amides. mdpi.com While not a direct cyclization of this compound, this highlights the utility of the N-alkylimidazole moiety in constructing more complex heterocyclic frameworks. The intramolecular cyclization of other N-alkenyl or appropriately functionalized N-alkyl imidazoles to form pyrrolo[1,2-a]imidazoles has also been reported, suggesting that with appropriate modification, the butanol side chain could be used to construct fused ring systems.

Complexation Reactions with Metal Ions

Information on the complexation reactions of this compound with metal ions is not available in the current body of scientific literature. Consequently, no data tables or detailed research findings can be presented.

Role of 3 1h Imidazol 1 Yl Butan 1 Ol As a Synthetic Intermediate and Advanced Chemical Scaffold

Building Block in the Synthesis of Complex Heterocyclic Systems

The imidazole (B134444) moiety is a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which exhibit significant biological activity. While no specific literature details the use of 3-(1H-Imidazol-1-yl)butan-1-ol in this capacity, its structure is primed for such applications. The secondary amine-like nitrogen in the imidazole ring can be alkylated, acylated, or used in cyclization reactions to form fused ring systems. Furthermore, the butanol side chain offers a handle for intramolecular reactions, potentially leading to the formation of novel bicyclic or polycyclic heterocyclic systems. For instance, activation of the alcohol and subsequent intramolecular cyclization onto the imidazole ring could, in principle, yield imidazo[2,1-b]oxazine derivatives, a scaffold of interest in medicinal chemistry.

Precursor for Advanced Materials and Catalysts

Imidazole derivatives are known to be effective ligands for metal catalysts and can be incorporated into the structure of advanced materials such as ionic liquids and metal-organic frameworks (MOFs). The nitrogen atoms of the imidazole ring in this compound can coordinate with various transition metals, and the hydroxyl group provides a site for further functionalization or polymerization. This dual functionality could allow for its use in creating bifunctional catalysts or for grafting onto solid supports to create heterogeneous catalysts. While there are no direct reports of this compound being used for these purposes, the general utility of similar imidazole-containing alcohols in materials science suggests this is a viable area for future research.

Scaffold for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes. The imidazole ring is a common feature in biologically active molecules and can participate in various non-covalent interactions with biomolecules. The butanol side chain of this compound could be functionalized with reporter groups such as fluorophores, biotin, or photo-crosslinkers. This would transform the molecule into a probe capable of targeting specific enzymes or receptors, allowing for their visualization and characterization within a biological system. Although no such probes based on this specific compound have been reported, the modular nature of its structure makes it an attractive starting point for their design and synthesis.

Chiral Auxiliary in Asymmetric Synthesis

The presence of a stereocenter at the C3 position of the butane (B89635) chain means that this compound is a chiral molecule. In principle, enantiomerically pure forms of this compound could serve as chiral auxiliaries. A chiral auxiliary is a temporary addition to a prochiral substrate that directs a chemical reaction to favor the formation of one enantiomer over the other. After the desired stereoselective transformation, the auxiliary is cleaved and can ideally be recovered. The alcohol and imidazole functionalities offer potential points of attachment for a substrate, and the stereocenter could influence the facial selectivity of reactions on that substrate. However, the efficacy of this compound as a chiral auxiliary has not been documented in the scientific literature.

Ligand Design in Coordination Chemistry

The imidazole ring is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its sp2-hybridized nitrogen atom. The butanol arm of this compound introduces an additional potential coordinating group (the hydroxyl oxygen), making it a potential bidentate ligand. The flexibility of the butyl chain would allow it to form chelate rings of varying sizes with metal centers. The design of ligands is crucial for controlling the properties and reactivity of metal complexes used in catalysis, materials science, and bioinorganic chemistry. While specific coordination complexes of this compound have not been characterized, its structural motifs are highly relevant to modern ligand design.

Development of Research Reagents

Beyond the specific applications outlined above, this compound could be a precursor for a variety of research reagents. For example, its derivatization could lead to new ionic liquids with specific properties, or it could be used to synthesize novel enzyme inhibitors or receptor ligands for pharmacological research. The development of new reagents is a continuous process in chemical research, and versatile building blocks like this compound are valuable starting points for innovation. The full potential of this compound in the development of new research tools remains to be explored.

Future Directions and Emerging Research Avenues for 3 1h Imidazol 1 Yl Butan 1 Ol

Exploration of Novel Synthetic Methodologies

Future synthetic research will likely focus on developing more efficient, stereoselective, and environmentally benign methods for the production of 3-(1H-Imidazol-1-yl)butan-1-ol and its derivatives. Current strategies often involve multi-step processes, but emerging techniques offer promising alternatives.

Key areas for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce specific enantiomers of the chiral compound is a primary goal. This is crucial as different enantiomers can exhibit distinct biological activities and properties.

Biocatalysis: The use of enzymes, such as lipases, for kinetic resolution can provide highly enantiopure products under mild, environmentally friendly conditions.

Continuous Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. researchgate.netnih.gov This methodology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. researchgate.net

Green Catalysts: Investigating the use of reusable, heterogeneous catalysts, such as magnetic nanoparticles, can simplify product isolation and align with the principles of green chemistry. researchgate.netresearchgate.net

Synthetic ApproachPotential Advantages
Asymmetric Catalysis Access to specific stereoisomers, crucial for pharmacological applications.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly.
Flow Chemistry Enhanced safety, scalability, process control, and reduced reaction times. researchgate.net
Multicomponent Reactions Increased efficiency, reduced waste and purification steps, atom economy. researchgate.net
Green Catalysts Catalyst reusability, simplified workup, reduced environmental impact. researchgate.netias.ac.in

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of applications for this compound. Advanced modeling techniques can provide deep insights into its behavior at a molecular level, guiding experimental efforts.

Future computational studies could include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological targets like proteins or with other molecules in a condensed phase. mdpi.comnih.govtandfonline.comacs.org This can help elucidate mechanisms of action and predict the stability of complexes. mdpi.comnih.gov

Quantum Mechanics (QM) Calculations: High-level QM methods, such as Density Functional Theory (DFT), can be employed to accurately predict electronic properties, reaction mechanisms, and spectroscopic data. rsc.orgrsc.orgacs.org This is essential for designing molecules with tailored optical or catalytic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structure of derivatives and their biological activity (e.g., antifungal or antibacterial effects). jmpas.comjapsonline.com These models can then be used to predict the activity of new, unsynthesized compounds, streamlining the design of more potent analogues. jmpas.comjapsonline.comnih.gov

Integration into Self-Assembled Systems and Supramolecular Chemistry

The dual functionality of this compound—the coordinating imidazole (B134444) ring and the hydrogen-bonding hydroxyl group—makes it an excellent building block for supramolecular chemistry and materials science.

Emerging research avenues in this area are:

Metal-Organic Frameworks (MOFs): The imidazole moiety can act as a linker or ligand to coordinate with metal ions, forming porous MOFs. acs.orgfigshare.commdpi.com These materials have potential applications in gas storage, separation, and catalysis. The butanol arm can modify the pore environment and functionality.

Supramolecular Gels: The molecule's ability to form both coordination bonds and hydrogen bonds could be exploited to create stimuli-responsive supramolecular gels for applications in drug delivery and tissue engineering.

Liquid Crystals: By modifying the butanol chain, it may be possible to design novel ionic liquids that exhibit liquid-crystalline phases, a field of growing interest for advanced materials. acs.org

Proton Conductors: Imidazole-containing systems are known to facilitate proton transport. acs.org Incorporating this molecule into polymers or frameworks could lead to the development of new materials for proton exchange membranes in fuel cells. acs.orgfigshare.com

Design of Next-Generation Chemical Probes

A chemical probe is a small molecule used to study biological systems. The structural features of this compound make it a promising scaffold for the development of next-generation chemical probes for sensing and imaging.

Future design strategies could involve:

Fluorescent Sensors: The imidazole ring is a known component in fluorescent probes for detecting metal ions and biologically relevant anions. rsc.orgrsc.orgresearchgate.netresearchgate.net The butanol chain can be functionalized by attaching a fluorophore. The binding of a target analyte to the imidazole nitrogen could then modulate the fluorescence output, enabling sensitive detection.

pH Probes: The imidazole ring has a pKa in the physiological range, making it suitable for designing pH-sensitive probes for imaging cellular compartments like lysosomes. nih.gov

Targeted Probes: The molecule can be further elaborated with moieties that direct it to specific cellular locations or proteins, allowing for targeted investigation of biological processes.

Probe TypeDesign PrinciplePotential Application
Ion Sensor Imidazole acts as a binding site for a specific ion, modulating an attached fluorophore. rsc.orgresearchgate.netDetecting metal ion imbalances in biological or environmental samples.
pH Probe Protonation/deprotonation of the imidazole ring changes the optical properties. nih.govMeasuring pH changes in cellular organelles. nih.gov
Bioimaging Agent Conjugation with dyes and targeting ligands.Visualizing specific biological structures or processes in living cells.

Application in Sustainable Chemistry Processes

The principles of sustainable or "green" chemistry focus on reducing the environmental impact of chemical processes. This compound and its derivatives have significant potential in this domain.

Future applications in sustainable chemistry include:

Biodegradable Ionic Liquids: Imidazolium (B1220033) salts are a major class of ionic liquids. By incorporating functional groups like esters or ether linkages, and starting from bio-based alcohols, it is possible to design novel ionic liquids that are more readily biodegradable, reducing their environmental persistence. acs.orgscispace.comresearchgate.netnih.govnih.gov

Green Catalysts and Solvents: The molecule itself or its derivatives could serve as organocatalysts or as environmentally benign solvents in organic reactions. researchgate.netias.ac.inbohrium.comsemanticscholar.orgcuestionesdefisioterapia.com Imidazole-stabilized metal nanoparticles are also emerging as effective catalysts. nih.govacs.org

Renewable Feedstocks: Developing synthetic routes that start from renewable, biomass-derived sources, such as bio-butanol, would significantly enhance the sustainability profile of this compound and its downstream products. nih.govresearchgate.net Biocatalytic methods, for instance using lipase (B570770) for esterification, align well with this approach. nih.gov

Q & A

Q. What are the established synthetic routes for 3-(1H-Imidazol-1-yl)butan-1-ol, and how can reaction yields be optimized?

The compound can be synthesized via condensation or alkylation reactions. For example, amine alkylation using 3-(1H-imidazol-1-yl)propan-1-amine with carbonyl-containing substrates (e.g., ketones or aldehydes) under catalytic conditions is a common approach. Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., hexadecyltrimethylammonium bromide for N-arylation) . Low yields (e.g., 21% in some cases) may require purification via chromatography (ethyl acetate:MeOH:NEt3 gradients) or solvent optimization .

Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?

Use 1H/13C NMR to confirm imidazole proton environments (δ 7.4–8.1 ppm for aromatic protons) and hydroxyl/alkyl chain integration. FTIR identifies functional groups (e.g., O–H stretch at ~3200–3400 cm⁻¹). For stereochemical confirmation, X-ray crystallography (e.g., SHELXL refinement) resolves bond angles and spatial arrangements, as demonstrated for analogous imidazole-propanol structures .

Q. How can researchers ensure purity and stability during storage?

Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize purity using HPLC. Store under inert gas (N2/Ar) at –20°C to prevent oxidation or hygroscopic degradation. Safety protocols (e.g., PPE for inhalation/contact risks) are critical due to hazard codes like H303/H313 .

Advanced Research Questions

Q. What mechanistic insights explain the reduction behavior of this compound derivatives under hydride conditions?

Sodium borohydride reduces ketone intermediates to secondary alcohols, but over-reduction or elimination may occur. For example, 3-(1H-imidazol-1-yl)chroman-4-one reduction yields chromanols (cis-trans mixtures) or chromenes via dehydration . Monitor reactions with TLC and stabilize intermediates using mild acids (e.g., acetic acid) to suppress side reactions .

Q. How do computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of imidazole-propanol derivatives?

Perform HOMO-LUMO analysis to evaluate charge transfer (bandgap <3 eV suggests NLO potential). Mulliken population analysis quantifies electron distribution, while first hyperpolarizability (β) calculations correlate with experimental Z-scan results. For example, imidazole-triazole hybrids show β values >10⁻³⁰ esu, suitable for optical applications .

Q. What strategies resolve contradictions in biological activity data for imidazole-propanol analogs?

Discrepancies in antifungal or enzyme inhibition assays (e.g., MAO-A/B selectivity) may arise from stereochemistry or substituent effects. Use docking studies (e.g., AutoDock Vina) to model interactions with targets like Candida enzymes or monoamine oxidases. Validate with site-directed mutagenesis or isotopic labeling to confirm binding motifs .

Q. How can X-ray crystallography address challenges in refining high-resolution or twinned data for imidazole-containing compounds?

Employ SHELX programs (e.g., SHELXL for small molecules, SHELXD for phase solutions) with TWIN/BASF commands for twinned data. High-resolution datasets (<1.0 Å) benefit from anisotropic displacement parameters and Hirshfeld surface analysis to resolve disorder in imidazole rings .

Methodological Considerations Table

TechniqueApplication ExampleKey Reference
X-ray CrystallographyResolving stereochemistry of 3-(1H-imidazol-1-yl)-1-phenyl-propan-1-ol
Sodium Borohydride ReductionSelective reduction of ketones to alcohols without over-reduction
DFT CalculationsPredicting NLO properties via HOMO-LUMO and hyperpolarizability analysis
Chromatographic PurificationIsolating imidazole-propanol derivatives using ethyl acetate/MeOH/NEt3 gradients

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.